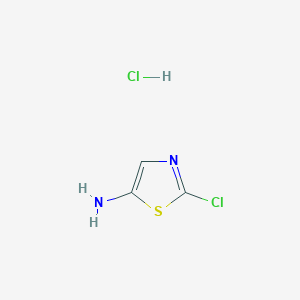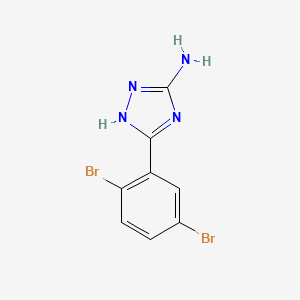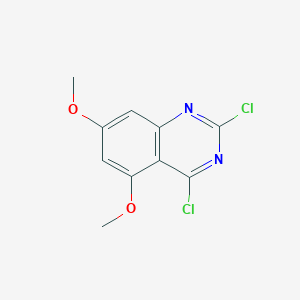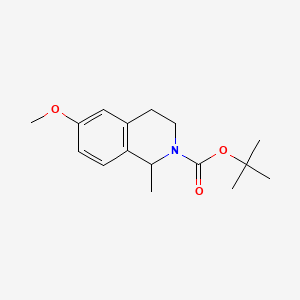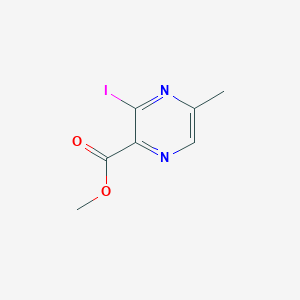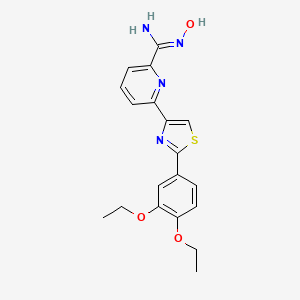
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound characterized by the presence of difluoromethoxy and trifluoromethyl groups attached to a pyridine ring
準備方法
The synthesis of (3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the introduction of difluoromethoxy and trifluoromethyl groups through specific reactions such as nucleophilic substitution or electrophilic addition. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various functionalized pyridine derivatives.
科学的研究の応用
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
作用機序
The mechanism of action of (3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trifluoromethyl groups can enhance binding affinity and selectivity, leading to potent inhibition or activation of specific pathways. These interactions can modulate biological processes, resulting in therapeutic effects or other desired outcomes.
類似化合物との比較
(3-(Difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl)methanol can be compared with similar compounds such as:
(3-(Difluoromethoxy)picolinic acid: This compound also contains a difluoromethoxy group but differs in its overall structure and properties.
(2-(Difluoromethoxy)nicotinic acid: Similar in containing a difluoromethoxy group, but with different positioning and functional groups.
(5-(Trifluoromethoxy)picolinic acid: Contains a trifluoromethoxy group, highlighting the impact of different substituent positions on chemical behavior.
(2-(Trifluoromethoxy)pyridin-3-amine dihydrochloride: Another related compound with trifluoromethoxy substitution, used for comparison in terms of reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring, which confer distinct chemical and biological properties.
特性
分子式 |
C8H6F5NO2 |
|---|---|
分子量 |
243.13 g/mol |
IUPAC名 |
[3-(difluoromethoxy)-5-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H6F5NO2/c9-7(10)16-6-1-4(8(11,12)13)2-14-5(6)3-15/h1-2,7,15H,3H2 |
InChIキー |
HHHGEVJAUCNNTL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1OC(F)F)CO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13659162.png)

